N-[2-(cyclohex-1-en-1-yl)ethyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c15-13(12-7-4-10-16-12)14-9-8-11-5-2-1-3-6-11/h4-5,7,10H,1-3,6,8-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRYBKPECQKMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 2-(cyclohex-1-en-1-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Yield: Bulky groups (e.g., phenethyl in Compound 56) correlate with higher synthetic yields (79%) compared to chlorophenyl derivatives (16–55%) .
Thermal Stability: Melting points vary widely: Chlorophenyl derivatives (e.g., Compound 58: 240–242°C) exhibit higher thermal stability than non-halogenated analogs (Compound 56: 152–154°C), likely due to enhanced intermolecular interactions .
Bioactivity :
- Piperidinyloxy-phenyl derivatives (Compounds 54–59) are designed for CNS targeting due to BBB permeability .
- Phthalimide-linked analogs (Compound 1b) show potent antioxidant activity, attributed to radical scavenging via the thiophene-carboxamide-phthalimide framework .
Functional Group Contributions
- Thiophene Ring : Enhances aromatic stacking and electron-rich interactions, critical for binding to biological targets (e.g., enzymes or receptors) .
- Piperidinyloxy Groups : Improve solubility and BBB penetration via hydrogen bonding and amine protonation .
Pharmacokinetic and Pharmacodynamic Insights
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]thiophene-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound features a thiophene ring and a cyclohexene substituent, which contribute to its unique reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 231.3 g/mol. The presence of the cyclohexene moiety is significant as it may influence the compound's interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves the reaction of thiophene-2-carboxylic acid with 2-(cyclohex-1-en-1-yl)ethylamine. This reaction is often facilitated by coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC). The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity : Preliminary investigations suggest that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, similar compounds have demonstrated submicromolar growth inhibition in non-small cell lung cancer models .
Mechanism of Action : The proposed mechanism involves binding to specific enzymes or receptors, potentially modulating their functions and triggering downstream signaling pathways. This interaction can lead to apoptosis in cancer cells, as evidenced by activation of caspases during treatment .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide | Thieno[3,2-c]quinoline core | Anticancer properties |
| N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide | Pyrazole ring | Antimicrobial activity |
| N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(N-(4-methoxyphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide | Sulfamoyl group | Antiviral activity |
This table illustrates that while these compounds share certain features with this compound, variations in their heterocyclic systems and substituents result in distinct biological activities.
Case Studies and Research Findings
A notable study evaluated the antiproliferative effects of various thiophene derivatives against multiple cancer cell lines. One compound demonstrated potent anticancer activity with growth inhibition values (GI50) significantly lower than conventional treatments like nocodazole, indicating its potential as a therapeutic agent .
Furthermore, the research highlighted the importance of structural modifications in enhancing biological efficacy. Variations in substituents on the thiophene ring were shown to influence binding affinity and inhibitory effects on target enzymes.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing N-[2-(cyclohex-1-en-1-yl)ethyl]thiophene-2-carboxamide?
The synthesis typically involves multi-step reactions, including amide bond formation between thiophene-2-carboxylic acid derivatives and cyclohexene-containing amines. Key steps include:
- Coupling reactions using reagents like EDCI/HOBt in solvents such as DMF or chloroform under inert atmospheres .
- Temperature control (e.g., 0–5°C for activation, room temperature for coupling) to minimize side reactions .
- Purification via column chromatography or recrystallization to achieve >95% purity. Continuous flow reactors and high-throughput screening can optimize yield and scalability .
Q. How is the molecular structure of this compound characterized in academic research?
Structural elucidation relies on:
- Spectroscopic techniques : ¹H/¹³C NMR to confirm connectivity of the thiophene, cyclohexene, and carboxamide groups .
- Mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography (if crystalline), revealing bond angles and spatial arrangement of functional groups . Computational methods (e.g., DFT) may supplement experimental data to predict electronic properties .
Q. What are the key chemical properties influencing its reactivity in laboratory settings?
- Amide group reactivity : Participates in nucleophilic substitutions or hydrolysis under acidic/basic conditions .
- Thiophene ring stability : Resists oxidation but undergoes electrophilic substitutions (e.g., halogenation) .
- Cyclohexene moiety : Prone to Diels-Alder reactions or hydrogenation, requiring inert storage conditions to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from variations in assay conditions or cellular models. Methodological strategies include:
- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and inhibitor controls .
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to validate potency .
- Off-target profiling : Use kinase/GPCR panels to identify confounding interactions .
Q. What experimental designs are recommended for studying its interaction with biological targets (e.g., enzymes, receptors)?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) and kinetics (kon/koff) for target proteins .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .
- Mutagenesis studies : Identify critical residues in binding pockets via alanine scanning .
- In silico docking : Guide hypothesis-driven experiments using AutoDock or Schrödinger .
Q. How can synthetic yields be improved while minimizing by-products?
- Solvent optimization : Replace DMF with acetonitrile to reduce carboxamide side reactions .
- Catalyst screening : Test Pd/C or enzyme-mediated coupling for greener synthesis .
- Process automation : Implement flow chemistry for precise control of reaction parameters (e.g., residence time, temperature) .
Q. What strategies enhance the compound’s stability during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
- Excipient formulation : Use cyclodextrins or PEG matrices to reduce oxidative degradation .
- Stability-indicating HPLC : Monitor degradation products over time under accelerated conditions (40°C/75% RH) .
Methodological Considerations for Data Interpretation
Q. How should researchers address solubility limitations in biological assays?
- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for improved aqueous dispersion .
Q. What analytical techniques are critical for validating purity in complex reaction mixtures?
- HPLC-DAD/MS : Detect impurities at <0.1% levels and assign structures via fragmentation patterns .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crude mixtures .
Tables for Key Data
Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| EDCI/HOBt coupling | 78 | 97 | DMF, RT, 12h | |
| Flow chemistry | 92 | 99 | Acetonitrile, 50°C, 30 min |
Table 2: Biological Activity Profiling
| Assay Type | Target | IC₅₀ (µM) | Model System | Reference |
|---|---|---|---|---|
| Kinase inhibition | EGFR | 0.45 | HEK293 | |
| Cytotoxicity | HeLa cells | 1.2 | MTT assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
